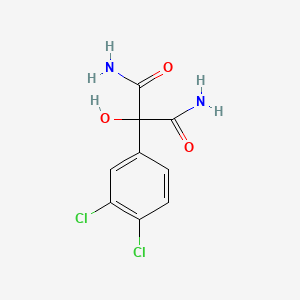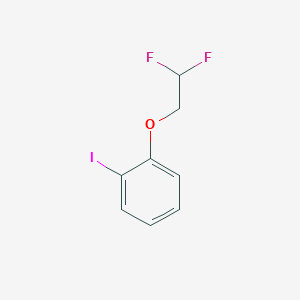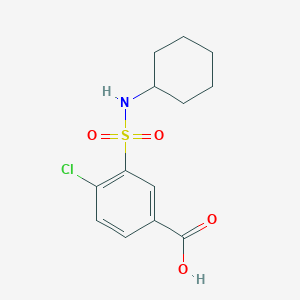
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound with the molecular formula C11H12F4N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of fluorine atoms in its structure makes it a unique compound with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
作用機序
The mechanism of action of 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: This compound has a similar structure but with the trifluoromethyl group in a different position.
1-(4-Trifluoromethylphenyl)piperazine: This compound also has a similar structure but lacks the fluorine atom at the 4-position.
Uniqueness
1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine is unique due to the specific arrangement of fluorine atoms in its structure. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H12F4N2 |
|---|---|
分子量 |
248.22 g/mol |
IUPAC名 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChIキー |
GRMGTJHSIVCGEW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl (5-(aminomethyl)benzo[d]isoxazol-3-yl)carbamate](/img/structure/B8722210.png)

![1-{4-[(5-Nitro-2-pyridinyl)oxy]phenyl}-1-ethanone](/img/structure/B8722236.png)
![3-Benzyl-5-((2-fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8722239.png)

![{1-azabicyclo[3.2.1]octan-5-yl}methanol](/img/structure/B8722254.png)

![3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B8722263.png)



